1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound belonging to the pyrazole family It features a fluorine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, with a methanamine group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with acetylenic ketones. This reaction often results in a mixture of regioisomers, which can be separated and purified.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methanamine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles.
Scientific Research Applications
1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The fluorine atom enhances its binding affinity to specific enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-methyl-1H-pyrazol-4-yl)methanamine: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
1-(5-chloro-1-methyl-1H-pyrazol-4-yl)methanamine: Contains a chlorine atom instead of fluorine, leading to variations in properties and applications.
1-(5-bromo-1-methyl-1H-pyrazol-4-yl)methanamine:
Uniqueness
The presence of the fluorine atom in 1-(5-fluoro-1-methyl-1H-pyrazol-4-yl)methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its non-fluorinated counterparts.
Properties
Molecular Formula |
C5H8FN3 |
---|---|
Molecular Weight |
129.14 g/mol |
IUPAC Name |
(5-fluoro-1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C5H8FN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3 |
InChI Key |
GGWMNEAXWIMDSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CN)F |
Origin of Product |
United States |
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